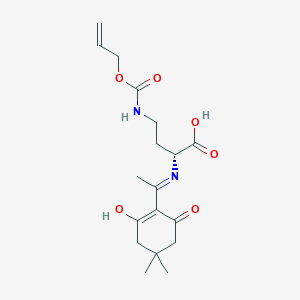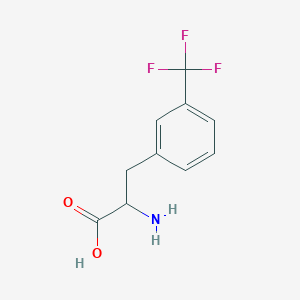
3-(トリフルオロメチル)-dl-フェニルアラニン
概要
説明
3-(Trifluoromethyl)-dl-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring of phenylalanine.
科学的研究の応用
3-(Trifluoromethyl)-dl-phenylalanine has a wide range of applications in scientific research:
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
The trifluoromethyl group in 3-(Trifluoromethyl)-dl-phenylalanine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of 3-(Trifluoromethyl)-dl-phenylalanine with enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can participate in radical trifluoromethylation of carbon-centered radical intermediates .
Cellular Effects
The cellular effects of 3-(Trifluoromethyl)-dl-phenylalanine are not fully understood yet. Compounds with trifluoromethyl groups have been shown to influence cell function. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .
Molecular Mechanism
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the binding interactions of 3-(Trifluoromethyl)-dl-phenylalanine with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the effects of 3-(Trifluoromethyl)-dl-phenylalanine could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-dl-phenylalanine at different dosages in animal models are not well-documented. It is known that compounds with trifluoromethyl groups can have biological effects. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance . This suggests that the effects of 3-(Trifluoromethyl)-dl-phenylalanine could vary with dosage in animal models.
Metabolic Pathways
The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that 3-(Trifluoromethyl)-dl-phenylalanine could be involved in similar metabolic pathways.
Transport and Distribution
Compounds with trifluoromethyl groups have been shown to influence cell function . This suggests that 3-(Trifluoromethyl)-dl-phenylalanine could interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that compounds with trifluoromethyl groups can influence cell function . This suggests that 3-(Trifluoromethyl)-dl-phenylalanine could be directed to specific compartments or organelles, potentially influencing its activity or function.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions.
Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-dl-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 3-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups in the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenylalanine derivatives .
類似化合物との比較
Trifluoromethylphenylalanine: Similar in structure but may differ in the position of the trifluoromethyl group.
Trifluoromethylphenylglycine: Another amino acid derivative with a trifluoromethyl group.
Trifluoromethylphenylalaninol: A related compound with an alcohol functional group instead of an amino group.
Uniqueness: 3-(Trifluoromethyl)-dl-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURBNIPKSRJAIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90980024 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63701-37-1 | |
| Record name | 3-(Trifluoromethyl)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



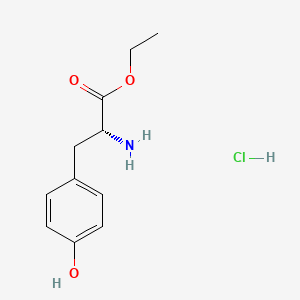
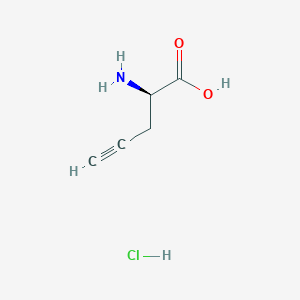
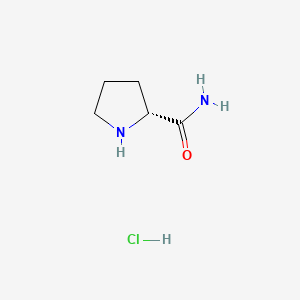

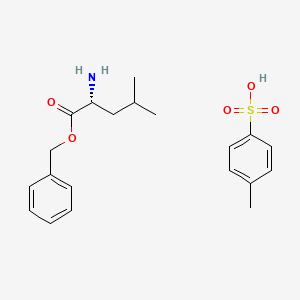
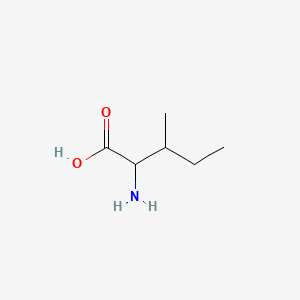
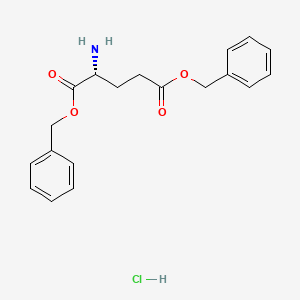
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613203.png)
